1H-Indazole-6-carbonitrile, 5-amino-
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Overview
Description
1H-Indazole-6-carbonitrile, 5-amino- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the amino group at the 5-position and the carbonitrile group at the 6-position makes this compound particularly interesting for medicinal chemistry and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbonitrile, 5-amino- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate can lead to the formation of the indazole ring system. The reaction typically requires a catalyst and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1H-Indazole-6-carbonitrile, 5-amino- often involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly employed. These methods offer advantages in terms of reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-6-carbonitrile, 5-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino group and the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
1H-Indazole-6-carbonitrile, 5-amino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indazole-6-carbonitrile, 5-amino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1H-Indazole-5-carboxylic acid
- 1H-Indazole-3-carbaldehyde
- 1H-Indazole-6-amine
Comparison: 1H-Indazole-6-carbonitrile, 5-amino- is unique due to the presence of both the amino and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Compared to other indazole derivatives, it offers a different set of properties that can be advantageous in specific applications, such as enhanced binding affinity to certain targets or improved synthetic versatility .
Properties
IUPAC Name |
5-amino-1H-indazole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-2-8-6(1-7(5)10)4-11-12-8/h1-2,4H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLTAPBNRSWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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